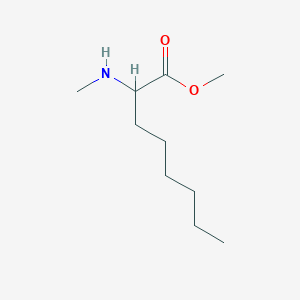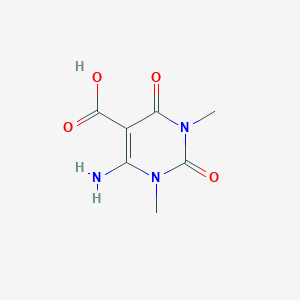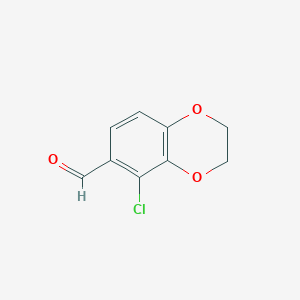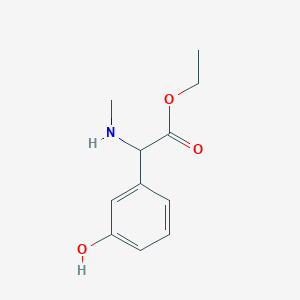
Methyl 2-(methylamino)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(methylamino)octanoate is an organic compound belonging to the class of esters. It is derived from octanoic acid and features a methylamino group attached to the second carbon of the octanoate chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-(methylamino)octanoate can be synthesized through the esterification of octanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield primary or secondary alcohols, depending on the reducing agent used.
Substitution: The ester group in this compound can be substituted by nucleophiles, resulting in the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary and secondary alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(methylamino)octanoate has several applications in scientific research:
Chemistry: It is used as a reactant in organic synthesis to produce various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: this compound is utilized in the production of specialty chemicals and as a component in biodiesel formulations
Mécanisme D'action
The mechanism of action of methyl 2-(methylamino)octanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The methylamino group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Methyl octanoate: A simple ester of octanoic acid, lacking the methylamino group.
Methyl caprylate:
Comparison: Methyl 2-(methylamino)octanoate is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group allows for additional interactions and reactions that are not possible with simpler esters like methyl octanoate or methyl caprylate .
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
methyl 2-(methylamino)octanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-5-6-7-8-9(11-2)10(12)13-3/h9,11H,4-8H2,1-3H3 |
Clé InChI |
LBSSCFWBDXKJEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(=O)OC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B15308079.png)

![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride](/img/structure/B15308094.png)




![benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride](/img/structure/B15308120.png)

![8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B15308132.png)



